

# In-Depth Technical Guide: Health and Safety Data for BAPP Monomer

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## Compound of Interest

Compound Name: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No.: B077367

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for **2,2-Bis[4-(4-aminophenoxy)phenyl]propane** (BAPP) monomer (CAS No. 13080-86-9). Due to a notable lack of extensive empirical toxicological data for BAPP, this guide also incorporates information on standardized experimental protocols and the toxicological profiles of structurally related compounds to offer a thorough understanding of its potential hazards.

## Chemical and Physical Properties

BAPP is a diamino monomer utilized in the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability and mechanical strength.<sup>[1]</sup>

Property	Value	Reference
Chemical Formula	C27H26N2O2	[2]
Molecular Weight	410.51 g/mol	[3]
Appearance	White/Off-White Solid Powder	[2]
Melting Point	128 - 136 °C	[2]
Boiling Point	No data available	[2]
Solubility in Water	No data available	[2]
Flash Point	No data available	[2]
Auto-ignition Temperature	No data available	[2]

## Toxicological Data

Comprehensive toxicological data for BAPP monomer is limited. Much of the available information is based on predictions and classifications rather than extensive laboratory testing.

### Acute Toxicity

There is a lack of empirical data for acute oral, dermal, and inhalation toxicity of BAPP monomer.

Endpoint	Species	Route	Value	Classification	Reference
LD50	-	Oral	No data available	Not classified	[2]
LD50	-	Dermal	No data available	Not classified	[2]
LC50	-	Inhalation	No data available	Not classified	[2]

## Skin Corrosion/Irritation and Eye Irritation

No empirical data is available for skin or eye irritation.

Endpoint	Species	Result	Classification	Reference
Skin Irritation	-	No data available	Not classified	<a href="#">[2]</a>
Eye Irritation	-	No data available	Not classified	<a href="#">[2]</a>

## Sensitization

BAPP is classified as a skin sensitizer.

Endpoint	Species	Result	Classification	Reference
Skin Sensitization	-	May cause an allergic skin reaction	Skin Sensitizer, Category 1	<a href="#">[2]</a>
Respiratory Sensitization	-	No data available	Not classified	<a href="#">[2]</a>

## Repeated Dose Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data for repeated dose toxicity, carcinogenicity, or reproductive toxicity. Predictive modeling suggests potential for genotoxicity and carcinogenicity.[\[4\]](#)

Endpoint	Result	Reference
Repeated Dose Toxicity	No data available	<a href="#">[2]</a>
Germ Cell Mutagenicity	No data available	<a href="#">[2]</a>
Carcinogenicity	Predictive modeling suggests potential hazardous properties	<a href="#">[4]</a>
Reproductive Toxicity	No data available	<a href="#">[2]</a>

## Ecotoxicological Data

BAPP is classified as being potentially harmful to aquatic life with long-lasting effects.

Endpoint	Species	Value	Classification	Reference
Acute Aquatic Toxicity	-	No data available	May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4)	<a href="#">[2]</a>
Chronic Aquatic Toxicity	-	No data available	May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4)	<a href="#">[2]</a>

## Experimental Protocols

In the absence of specific experimental studies on BAPP, this section outlines the detailed methodologies for key toxicological assessments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are standard methods used to evaluate the safety of chemical substances.

### Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.
- Animal Model: Typically, female rats are used.
- Procedure:

- Animals are fasted prior to dosing.
- The test substance is administered orally by gavage in a single dose.
- A starting dose of 300 mg/kg is often used if there is no prior information on the substance's toxicity.
- Three animals are used in the first step.
- If no mortality occurs, the test is repeated with a higher dose (e.g., 2000 mg/kg).
- If mortality occurs, the test is repeated with a lower dose.
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- Endpoint: The number of animals that die within a specified period is recorded to classify the substance's toxicity.

## Skin Irritation - OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.<sup>[5]</sup>

- Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.<sup>[6]</sup> The potential for skin irritation is determined by the resulting cell viability.<sup>[6]</sup>
- Test System: A three-dimensional RhE model.<sup>[5]</sup>
- Procedure:
  - The test substance is applied to the surface of the RhE tissue.<sup>[6]</sup>
  - After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.<sup>[6]</sup>
  - The tissues are incubated for a post-exposure period (e.g., 42 hours).<sup>[6]</sup>

- **Endpoint Measurement:** Cell viability is measured using the MTT assay. The reduction of MTT to formazan by viable cells is quantified spectrophotometrically.[6] A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically  $\leq 50\%$ ).[6]

## Eye Irritation - OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method is used to identify chemicals not requiring classification for eye irritation or serious eye damage.

- **Principle:** The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is assessed by measuring the resulting cytotoxicity.
- **Test System:** A three-dimensional RhCE model.
- **Procedure:**
  - The test substance is applied to the apical surface of the RhCE tissue.
  - After a specified exposure time, the substance is rinsed off.
  - The tissues are incubated for a post-exposure period.
- **Endpoint Measurement:** Cell viability is determined using the MTT assay. A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is above a defined threshold.

## Skin Sensitization - OECD Guideline 442C (In Chemico Skin Sensitization)

This in chemico method assesses the molecular initiating event of the skin sensitization adverse outcome pathway, which is the covalent binding of chemicals to proteins.

- **Principle:** The test measures the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides following incubation with

the test chemical is quantified.

- Procedure:
  - The test chemical is incubated with synthetic peptides containing cysteine or lysine for a defined period.
  - The concentration of the remaining peptide is determined using high-performance liquid chromatography (HPLC).
- Endpoint Measurement: The percentage of peptide depletion is calculated. A chemical is predicted to be a sensitizer if the mean peptide depletion exceeds a certain threshold.

## Mutagenicity - OECD Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

This test is used to detect gene mutations induced by chemical substances.

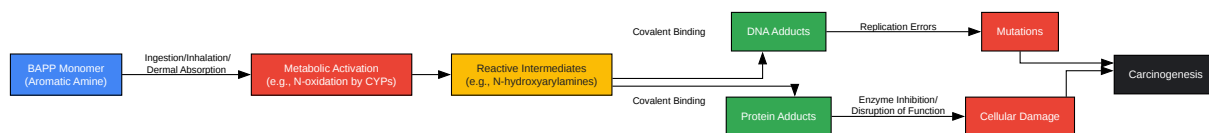
- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The bacteria are exposed to the test substance and the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
- Procedure:
  - The test is performed with and without a metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.
  - Several concentrations of the test substance are tested.
  - The bacteria, test substance, and S9 mix (if applicable) are incubated together.
  - The mixture is plated on a minimal agar medium lacking the required amino acid.
- Endpoint Measurement: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

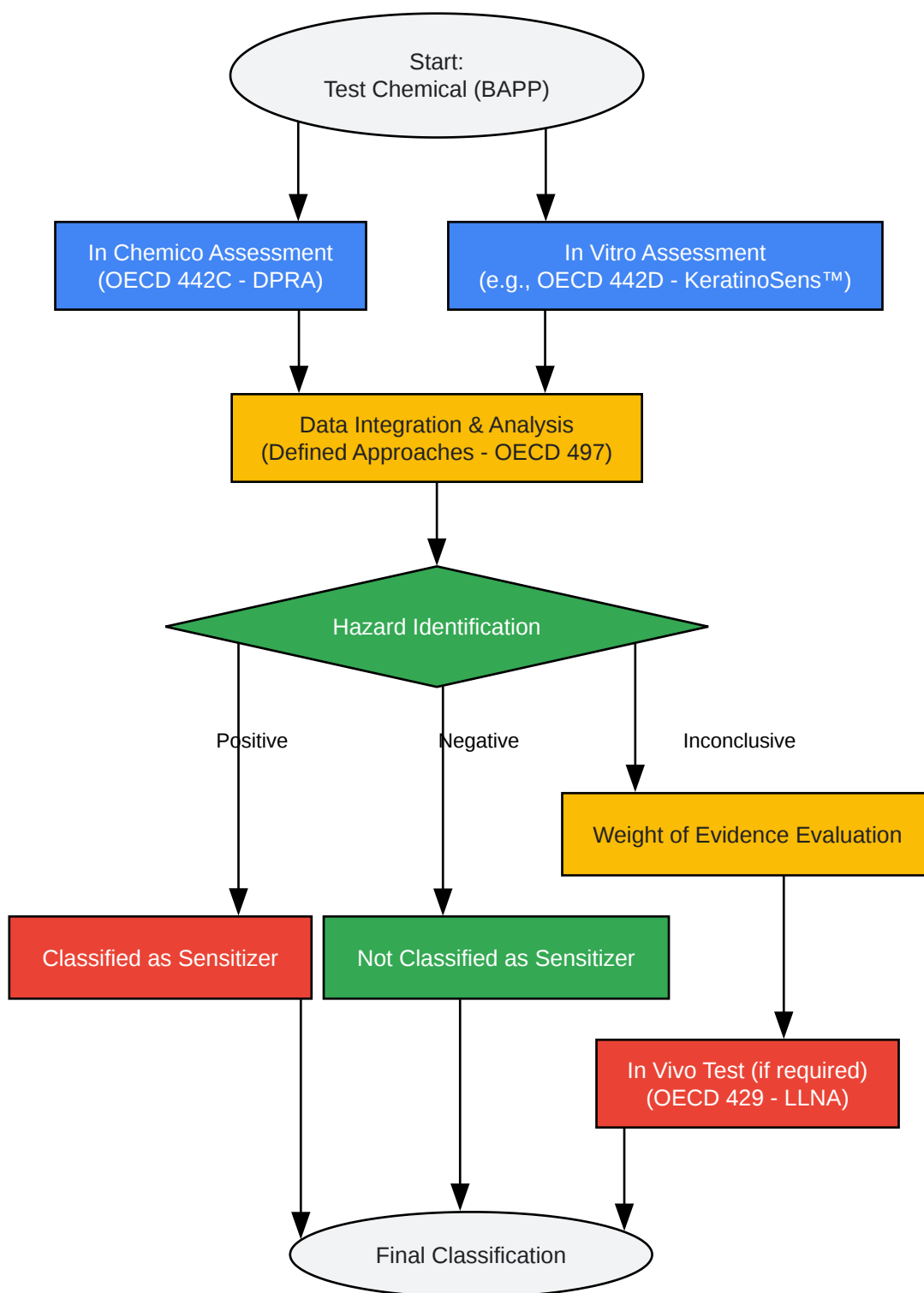
## Proposed Toxicological Mechanism and Signaling Pathway

Due to the absence of specific mechanistic data for BAPP, a potential toxicological pathway can be proposed based on its chemical structure as an aromatic amine. Aromatic amines are known to undergo metabolic activation to reactive electrophiles that can exert carcinogenic and other toxic effects.<sup>[7]</sup>

The proposed pathway involves metabolic activation, primarily through N-oxidation, leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA and proteins, potentially causing mutations and cellular damage.<sup>[7][8]</sup>







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